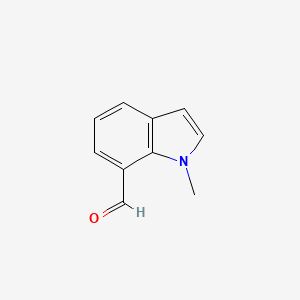

1-メチル-1H-インドール-7-カルバルデヒド

概要

説明

科学的研究の応用

抗アンドロゲン用途

“1-メチル-1H-インドール-7-カルバルデヒド”は、抗アンドロゲンの製造のための反応物として使用できます . 抗アンドロゲンは、アンドロゲン(男性ホルモン)の効果を阻害する薬物であり、前立腺がんなどの症状に有益です。

抗血小板剤

この化合物は、抗血小板剤の合成にも使用できます . これらの薬剤は、血小板凝集を阻害することで血栓を予防します。血栓症に関連する脳卒中、心臓発作、その他の症状の治療と予防に不可欠です。

肝臓X受容体(LXR)アゴニスト

肝臓X受容体(LXR)アゴニストの製造のための反応物として役立ちます . LXRアゴニストは、LXRを活性化する薬物であり、コレステロールレベルの調節において重要な役割を果たし、アテローム性動脈硬化症やその他の心臓血管疾患の治療に使用される可能性があります。

プロスタグランジンE2に対するEP3受容体のアンタゴニスト

この化合物は、プロスタグランジンE2に対するEP3受容体のアンタゴニストの製造に使用されます . プロスタグランジンE2は、痛みや炎症の仲介に関与しており、これらのアンタゴニストは、痛みや炎症の管理に役立つ可能性があります。

糖タンパク質パーフォリンの阻害剤

“1-メチル-1H-インドール-7-カルバルデヒド”は、糖タンパク質パーフォリンの阻害剤の製造に使用されます . パーフォリンは、細胞障害性T細胞とナチュラルキラー細胞が標的に殺傷を可能にするタンパク質であり、その阻害剤は、これらの細胞が過剰に活性化している自己免疫疾患などの症状の治療に使用できます。

抗ウイルス用途

“1-メチル-1H-インドール-7-カルバルデヒド”などのインドール誘導体は、抗ウイルス活性を示しています . これらは、さまざまなウイルスの複製を阻害することができ、新しい抗ウイルス薬の開発のための候補となっています。

抗炎症用途

インドール誘導体は、抗炎症作用も有しています . これらは、炎症の促進性サイトカインやその他の仲介物質の産生を阻害することができ、関節炎、喘息、その他の炎症性疾患などの症状に有益です。

抗がん用途

インドール誘導体は、抗がん活性を示しています . これらは、さまざまな種類の癌細胞の増殖を阻害することができ、新しい抗がん薬の開発のための候補となっています。

Safety and Hazards

作用機序

Target of Action

1-Methyl-1H-indole-7-carbaldehyde, a derivative of indole, is known to have a significant role in cell biology . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1-Methyl-1H-indole-7-carbaldehyde may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Methyl-1H-indole-7-carbaldehyde may have diverse molecular and cellular effects.

生化学分析

Biochemical Properties

1-Methyl-1H-indole-7-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-methyl-1H-indole-7-carbaldehyde, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical reactions.

Cellular Effects

1-Methyl-1H-indole-7-carbaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to modulate the activity of key signaling pathways, such as the aryl hydrocarbon receptor pathway, which plays a role in immune response and inflammation . Additionally, 1-methyl-1H-indole-7-carbaldehyde can affect gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 1-methyl-1H-indole-7-carbaldehyde involves its interaction with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, 1-methyl-1H-indole-7-carbaldehyde can bind to DNA and RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-1H-indole-7-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical modifications, which may alter their biological activity . Long-term exposure to 1-methyl-1H-indole-7-carbaldehyde in in vitro and in vivo studies has demonstrated sustained effects on cell proliferation and apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 1-methyl-1H-indole-7-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

1-Methyl-1H-indole-7-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADH and FADH2, also plays a role in its metabolic pathways.

Transport and Distribution

The transport and distribution of 1-methyl-1H-indole-7-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . The distribution of 1-methyl-1H-indole-7-carbaldehyde is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to cellular components.

Subcellular Localization

1-Methyl-1H-indole-7-carbaldehyde exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

特性

IUPAC Name |

1-methylindole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBIAZYEJOMXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452921 | |

| Record name | 1-methyl-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69047-36-5 | |

| Record name | 1-methyl-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

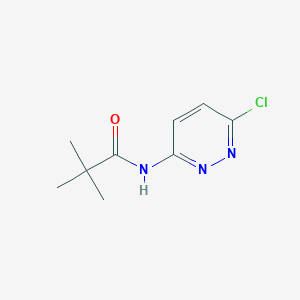

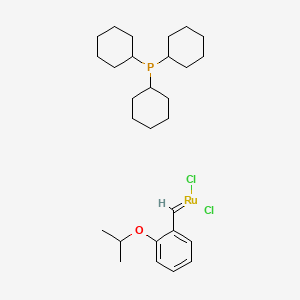

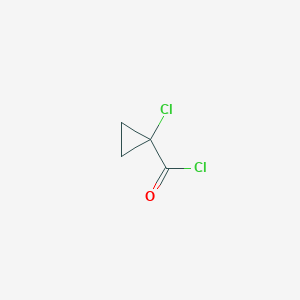

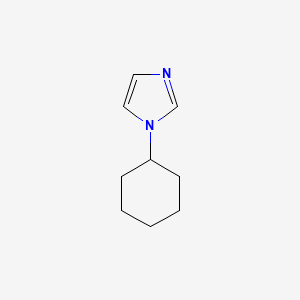

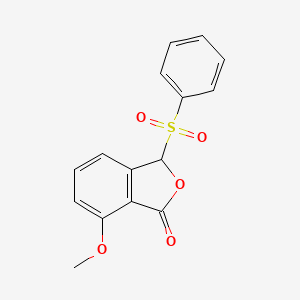

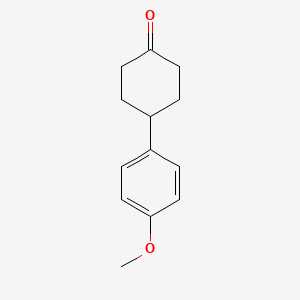

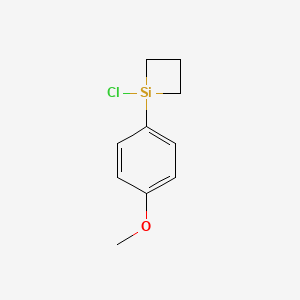

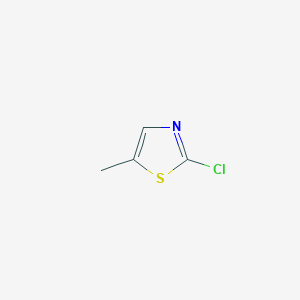

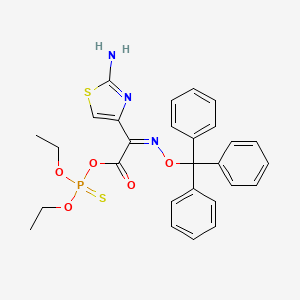

Synthesis routes and methods I

Procedure details

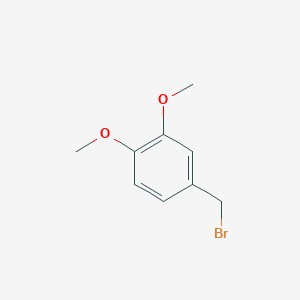

Synthesis routes and methods II

Procedure details

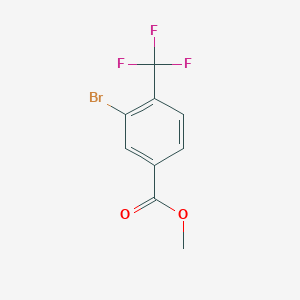

Synthesis routes and methods III

Procedure details

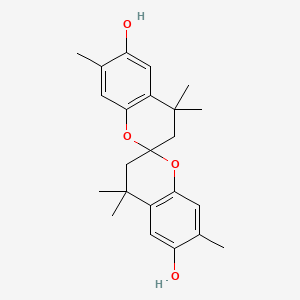

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。